
4-Fluoroindoline-2,3-dione
Übersicht
Beschreibung
4-Fluoroindoline-2,3-dione, also known as 4-fluoro-1H-indole-2,3-dione, is a chemical compound with the molecular formula C8H4FNO2 and a molecular weight of 165.12 . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for 4-Fluoroindoline-2,3-dione is 1S/C8H4FNO2/c9-4-2-1-3-5-6(4)7(11)8(12)10-5/h1-3H,(H,10,11,12) . This code provides a detailed description of the molecule’s structure.Chemical Reactions Analysis
While specific chemical reactions involving 4-Fluoroindoline-2,3-dione are not available, fluorinated indoles in general have been noted for their reactivity, selectivity, and biological activity .Physical And Chemical Properties Analysis
4-Fluoroindoline-2,3-dione has a density of 1.477 . It is stored at room temperature and is a solid substance .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Fluorinated compounds have become increasingly important in drug discovery due to their impact on reactivity, selectivity, and biological activity. 4-Fluoroindoline-2,3-dione serves as a valuable building block for designing novel pharmaceutical agents. Researchers explore its potential as a scaffold for developing new drugs targeting various diseases, such as cancer, inflammation, and infectious diseases .
Antibacterial Agents
Halogenated indoles, including 4-fluoroindoline-2,3-dione, exhibit antibacterial properties. These compounds have been investigated for their ability to eradicate bacterial persister cells and biofilms. By incorporating fluorine into the indole structure, researchers aim to enhance antibacterial efficacy and reduce bacterial survival .
Synthetic Organic Chemistry
Microwave-assisted synthesis has gained prominence in organic chemistry. Researchers have developed a simple and rapid method for synthesizing novel fluorinated indole derivatives using 4-fluoroindoline-2,3-dione as a starting material. This approach offers advantages such as shorter reaction times, excellent yields, and eco-friendly conditions .
Agrochemicals
Fluorine-containing compounds play a crucial role in agrochemical research. The unique properties of fluorine atoms, such as high electronegativity and stability, make them desirable for designing pesticides, herbicides, and fungicides. 4-Fluoroindoline-2,3-dione contributes to the development of innovative agrochemicals .
Safety And Hazards
The compound is labeled with the signal word “Warning” and has hazard statements H302 and H317 . This indicates that it is harmful if swallowed and may cause an allergic skin reaction. Precautionary measures include avoiding dust formation, avoiding breathing in mist, gas, or vapors, and avoiding contact with skin and eyes .
Zukünftige Richtungen
Fluorinated indoles, such as 4-Fluoroindoline-2,3-dione, have received considerable attention due to the influence of fluorine on reactivity, selectivity, and biological activity . Future research may focus on the development of novel fluorinated indole derivatives and their potential applications .
Eigenschaften
IUPAC Name |
4-fluoro-1H-indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4FNO2/c9-4-2-1-3-5-6(4)7(11)8(12)10-5/h1-3H,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUPIFURSDLGPMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)C(=O)C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10567952 | |
| Record name | 4-Fluoro-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10567952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoroindoline-2,3-dione | |
CAS RN |
346-34-9 | |
| Record name | 4-Fluoro-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10567952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-chloro-3H-imidazo[4,5-c]pyridine](/img/structure/B1316263.png)
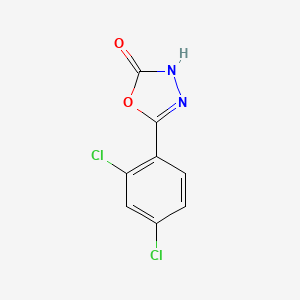
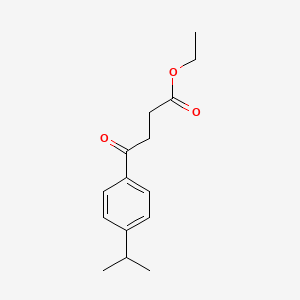
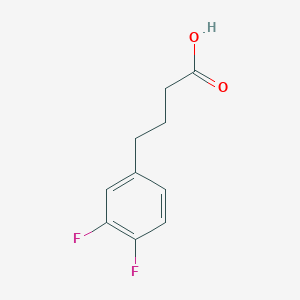

![1-Methyl-3-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1316278.png)
![[4-({5-[4-(Aminomethyl)phenoxy]pentyl}oxy)phenyl]methanamine](/img/structure/B1316282.png)


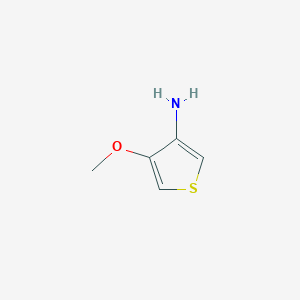
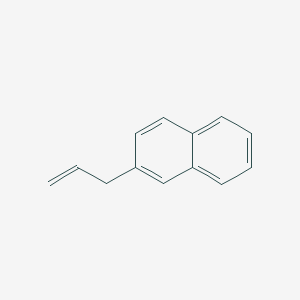

![1-[2-(3-Piperidinyl)ethyl]piperidine](/img/structure/B1316296.png)
